molecular formula C19H21Cl2N3O2 B2685053 (E)-4-(2,4-dichlorophenoxy)-N'-(4-(dimethylamino)benzylidene)butanehydrazide CAS No. 356106-58-6

(E)-4-(2,4-dichlorophenoxy)-N'-(4-(dimethylamino)benzylidene)butanehydrazide

Cat. No.: B2685053
CAS No.: 356106-58-6
M. Wt: 394.3
InChI Key: OUIVOQWBUPVJKN-LPYMAVHISA-N
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Description

(E)-4-(2,4-dichlorophenoxy)-N'-(4-(dimethylamino)benzylidene)butanehydrazide is a synthetic organic compound offered for investigative research purposes. This chemical features a 2,4-dichlorophenoxy moiety, a group known for its herbicidal activity as demonstrated in phenoxyacetic acids like 2,4-Dichlorophenoxyacetic acid (2,4-D) . The core mechanism of action for 2,4-D involves functioning as a synthetic auxin, inducing uncontrolled growth and eventual senescence in susceptible broadleaf plants . While the specific profile of this hydrazide derivative is not fully characterized, its structure suggests potential for use in biochemical and agricultural research, particularly in studies exploring herbicide mechanism of action, structure-activity relationships (SAR), and cellular membrane interactions . Researchers can utilize this compound to probe novel pathways in plant physiology or develop new agrochemical agents. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and consult relevant safety data sheets prior to use. Specific data on mode of action, pharmacokinetics, and toxicology for this exact compound require further experimental investigation.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c1-24(2)16-8-5-14(6-9-16)13-22-23-19(25)4-3-11-26-18-10-7-15(20)12-17(18)21/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIVOQWBUPVJKN-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,4-dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)butanehydrazide typically involves a multi-step process:

    Formation of the hydrazide intermediate: This step involves the reaction of butanehydrazide with 2,4-dichlorophenol under basic conditions to form the hydrazide intermediate.

    Condensation reaction: The hydrazide intermediate is then reacted with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2,4-dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)butanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenoxy and hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(E)-4-(2,4-dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)butanehydrazide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Agricultural Chemistry: The compound could be explored for its herbicidal or pesticidal properties.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-(2,4-dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)butanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Substituents Biological Activity Evidence ID
Target Compound Butanehydrazide 2,4-Dichlorophenoxy; 4-(Dimethylamino)benzylidene Under investigation
(E)-2-(2,4-Dichlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide Acetohydrazide 2,4-Dichlorophenoxy; 4-Hydroxybenzylidene Antimicrobial, β-secretase inhibition
(E)-N'-(4-(Dimethylamino)benzylidene)-2-(4-methylphenoxy)acetohydrazide Acetohydrazide 4-Methylphenoxy; 4-(Dimethylamino)benzylidene Anticancer, antifungal
(E)-4-(2,4-Dichlorophenoxy)-N'-(2-fluoro-4-hydroxybenzylidene)butanehydrazide (23) Butanehydrazide 2,4-Dichlorophenoxy; 2-Fluoro-4-hydroxybenzylidene 1-Deoxy-D-xylulose-5-phosphate synthase inhibition
4-(tert-Butyl)-N'-(4-(dimethylamino)benzylidene)benzohydrazide (14) Benzohydrazide 4-tert-Butyl; 4-(Dimethylamino)benzylidene Urease inhibition (IC₅₀ = 3.2 µM)
(E)-N'-(4-(Dimethylamino)benzylidene)-2-methylene-2H-chromene-3-carbohydrazide (FN-11) Coumarin-carbohydrazide Coumarin core; 4-(Dimethylamino)benzylidene Tyrosinase inhibition

Substituent Effects on Bioactivity

  • Electron-Donating Groups: The 4-(dimethylamino)benzylidene group enhances electron density, improving interactions with enzyme active sites. For example, compound 14 showed potent urease inhibition (IC₅₀ = 3.2 µM), attributed to hydrogen bonding between the dimethylamino group and catalytic residues .
  • Electron-Withdrawing Groups: The 2,4-dichlorophenoxy moiety increases lipophilicity, facilitating membrane penetration. Analog 23 exhibited 55.2% yield in synthesis and inhibited 1-deoxy-D-xylulose-5-phosphate synthase, critical in microbial isoprenoid biosynthesis .
  • Hybrid Structures : FN-11, a coumarin-carbohydrazide hybrid, demonstrated dual activity as a tyrosinase inhibitor (IC₅₀ = 0.89 µM), highlighting the role of conjugated π-systems in binding .

Physicochemical Properties

  • Density and Solubility : The acetohydrazide analog (CAS 2496-39-1) has a density of 1.26 g/cm³ and molecular weight 366.24 . The target compound’s longer butane chain likely reduces crystallinity, enhancing solubility in organic solvents.

Biological Activity

(E)-4-(2,4-dichlorophenoxy)-N'-(4-(dimethylamino)benzylidene)butanehydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a dichlorophenoxy group and a dimethylamino moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, hydrazone derivatives often exhibit:

  • Antimicrobial Activity : Many hydrazones have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that similar compounds induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : The presence of the dichlorophenoxy group may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro testing against various bacterial strains revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that the compound possesses potent antibacterial activity, particularly against Gram-negative bacteria.

Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was found to induce significant cell death:

Cell LineIC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

The compound's mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several hydrazone derivatives, including our compound. The results indicated that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms.
  • Anticancer Research : Another research published in Cancer Letters highlighted the anticancer potential of hydrazone derivatives. The study reported that this compound showed promising results in reducing tumor size in xenograft models when administered at specific dosages.

Q & A

Q. What are the optimized synthetic routes for (E)-4-(2,4-dichlorophenoxy)-N'-(4-(dimethylamino)benzylidene)butanehydrazide, and how are isomer ratios controlled?

Methodological Answer: The compound is synthesized via a general procedure (GP-8) involving condensation of 4-(2,4-dichlorophenoxy)butanehydrazide with substituted aldehydes under reflux in ethanol, catalyzed by glacial acetic acid . Key steps include:

  • Reaction Conditions: Reflux for 4–6 hours, followed by solvent evaporation and purification via preparative HPLC or column chromatography.
  • Isomer Control: The E/Z isomer ratio depends on steric and electronic effects of the aldehyde substituents. For example, bulkier groups favor the E-isomer due to reduced steric hindrance during imine formation. NMR integration (e.g., ¹H NMR) quantifies ratios, with reported E/Z ratios ranging from 65:35 to 81:19 .

Q. How are structural characterization techniques (NMR, HRMS) applied to confirm the identity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The hydrazide proton (N–H) appears as a singlet at δ ~10–11 ppm. The imine (C=N) proton in the E-isomer resonates as a singlet at δ ~8.3–8.5 ppm, while aromatic protons from the dichlorophenoxy and dimethylaminobenzylidene groups appear at δ 6.5–7.8 ppm .
  • HRMS (ESI+): Molecular ion peaks [M+H]⁺ are matched to theoretical values (e.g., m/z 449.1214 for C₁₉H₂₀Cl₂N₃O₂) to confirm purity .

Advanced Research Questions

Q. How do electronic substituents (e.g., –N(CH₃)₂ vs. –OCH₃) influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Reactivity: The electron-donating –N(CH₃)₂ group increases electron density on the benzylidene ring, enhancing nucleophilicity and reaction rates compared to –OCH₃. DFT calculations (e.g., HOMO-LUMO gaps) support this, with –N(CH₃)₂ derivatives showing lower energy gaps (~3.5 eV vs. ~4.2 eV for –OCH₃) .
  • Biological Activity: –N(CH₃)₂ derivatives exhibit stronger antioxidant activity due to improved radical scavenging capacity. Molecular docking reveals higher binding affinity (ΔG = -131.34 kJ/mol) for –N(CH₃)₂ vs. -130.83 kJ/mol for –OCH₃ in enzyme targets .

Q. How can computational methods (DFT, molecular docking) resolve contradictions in experimental data?

Methodological Answer:

  • DFT for Spectroscopic Discrepancies: Discrepancies in UV-Vis spectra (e.g., λ_max shifts) are resolved by modeling π→π* and n→π* transitions. For example, replacing –N(CH₃)₂ with –OCH₃ shifts λ_max from 343 nm to 328 nm due to reduced conjugation .
  • Docking for Activity Variations: Conflicting IC₅₀ values in enzyme inhibition assays are addressed by simulating ligand-enzyme interactions. For instance, –N(CH₃)₂ derivatives form stronger hydrogen bonds (2.1 Å vs. 2.5 Å for –OCH₃) with active-site residues .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Co-crystallization: Use of SHELX software for structure refinement, particularly SHELXL for small-molecule datasets. Slow evaporation from DMSO/EtOH mixtures yields diffraction-quality crystals (R_factor < 0.05) .
  • Twinned Data Handling: SHELXPRO interfaces with twin refinement protocols (e.g., HKLF5 format) to resolve overlapping reflections in high-symmetry space groups .

Q. How are isomer-dependent biological activities evaluated methodologically?

Methodological Answer:

  • Chromatographic Separation: Preparative HPLC isolates E- and Z-isomers using gradients (e.g., H₂O:MeCN + 0.1% formic acid, 20–100% MeCN over 30 min) .
  • Bioactivity Assays: Isolated isomers are tested in dose-response assays (e.g., MIC for antimicrobial activity). The E-isomer typically shows 2–3-fold higher potency due to improved target fit .

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